![molecular formula C21H27FN2O3 B2448914 1-(4-{4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one CAS No. 2361822-55-9](/img/structure/B2448914.png)
1-(4-{4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine backbone, which is a common structural motif in many pharmacologically active molecules. The presence of a fluorophenyl group and a hydroxypiperidine moiety suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorophenyl group, and subsequent functionalization to achieve the final structure. Common synthetic routes may include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the fluorophenyl group via nucleophilic substitution or electrophilic aromatic substitution.
Step 3: Functionalization of the piperidine ring to introduce the hydroxyl and carbonyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the piperidine backbone may facilitate its interaction with biological membranes. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl group.
Fentanyl: An opioid analgesic with a piperidine backbone, used for pain management.
Methylphenidate: A stimulant used in the management of Attention Deficit Hyperactivity Disorder (ADHD), with a piperidine structure.
Uniqueness
1-(4-{4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one is unique due to its specific combination of functional groups and structural features. The presence of both a fluorophenyl group and a hydroxypiperidine moiety may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[4-[4-[(2-fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3/c1-2-19(25)23-11-7-16(8-12-23)20(26)24-13-9-21(27,10-14-24)15-17-5-3-4-6-18(17)22/h2-6,16,27H,1,7-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSIVMOGKRNTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)(CC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2448832.png)

![(E)-4-(Dimethylamino)-N-[3-[2-(dimethylamino)-2-oxoethyl]oxetan-3-yl]but-2-enamide](/img/structure/B2448835.png)

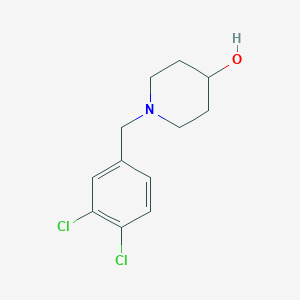
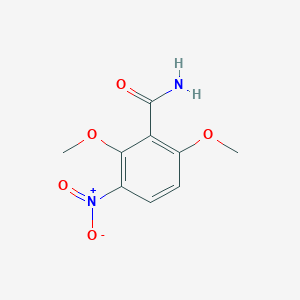
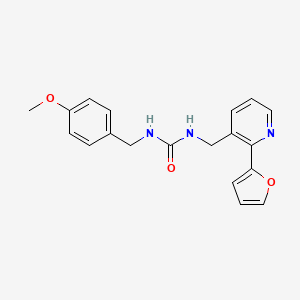
![2-Chloro-N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]propanamide](/img/structure/B2448846.png)
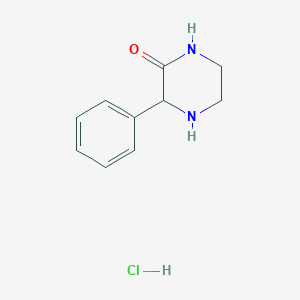

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide](/img/structure/B2448851.png)
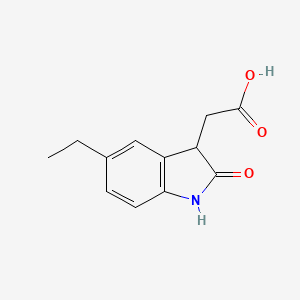
![1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2448853.png)

